molecular formula C7H5BrF3NO3 B577395 Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate CAS No. 1227934-69-1

Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate

Cat. No. B577395
CAS RN: 1227934-69-1
M. Wt: 288.02
InChI Key: CNQYPGDMCBJWCI-UHFFFAOYSA-N
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Description

“Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate” is a chemical compound with the CAS Number: 1227934-69-1 . Its IUPAC name is ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate . The InChI code for this compound is 1S/C7H5BrF3NO3/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3 .


Synthesis Analysis

The synthesis of this compound involves a mixture of ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate and CuBr2 in dry MeCN . The reaction mixture is warmed slowly from 0 °C to room temperature under a nitrogen atmosphere .


Molecular Structure Analysis

The molecular weight of “Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate” is 288.02 . The InChI key for this compound is CNQYPGDMCBJWCI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate” include a molecular weight of 288.02 . The compound’s IUPAC name is ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate . The InChI code for this compound is 1S/C7H5BrF3NO3/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3 .

Scientific Research Applications

Agrochemical Applications

This compound is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridines (TFMP) and its derivatives, which include Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate is used as a pharmaceutical intermediate . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Trifluoromethylpyridines

This compound is used in the synthesis of trifluoromethylpyridines . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

Mitochondrial Uncoupling Activity

Some halogenated pyrroles, which could potentially include Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate, have been found to have insecticidal action and mitochondrial uncoupling activity .

Development of Fluorinated Organic Chemicals

The development of organic compounds containing fluorine has been made possible by the use of compounds like Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the discovery chemist’s arsenal .

Future Applications

Given the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety, it is expected that many novel applications of TFMP, including Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate, will be discovered in the future .

Safety and Hazards

The safety data sheet for “Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO3/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQYPGDMCBJWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695131
Record name Ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227934-69-1
Record name Ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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